Fmoc-L-2Ated-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

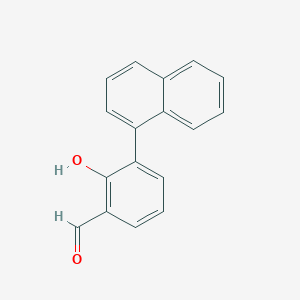

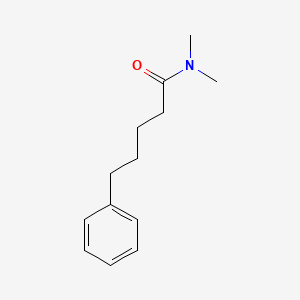

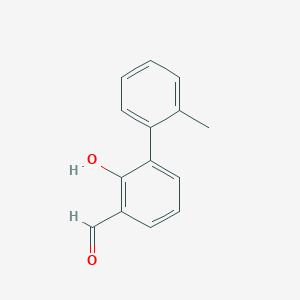

Fmoc-L-2Ated-OH is a chemical compound used in scientific experiments as a protective group for amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The other common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular formula of Fmoc-L-2Ated-OH is C29H39NO4. The Fmoc group is characterized by its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

The Fmoc group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Aplicaciones Científicas De Investigación

Fabrication of Functional Materials

Fmoc-modified amino acids, including Fmoc-L-2Ated-OH, are used as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, enabling the creation of various functional materials .

Self-Assembly Features

The Fmoc group in Fmoc-L-2Ated-OH imparts eminent self-assembly features to the compound . This property is crucial in the development of nanostructures and materials with specific physical characteristics.

Protection of Amines and Amino Acids

Fmoc-L-2Ated-OH is used in the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . This process is environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .

Chemoselective Reactions

The Fmoc protection process involving Fmoc-L-2Ated-OH is chemoselective in the presence of ambident nucleophiles . This selectivity is beneficial in complex organic synthesis where protecting group strategies are required.

Formation of Functional Hydrogels

Fmoc-L-2Ated-OH can be used in combination with other Fmoc-modified amino acids to form functional two-component hydrogels . These hydrogels combine the physical characteristics of Fmoc-Tyr hydrogels and the functionality of catechol groups .

Mecanismo De Acción

Target of Action

Fmoc-modified amino acids and short peptides are known for their eminent self-assembly features . They show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .

Mode of Action

The mode of action of Fmoc-L-2Ated-OH is primarily through its interaction with other molecules via self-assembly. The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to the formation of larger structures .

Biochemical Pathways

The self-assembly features of fmoc-modified amino acids and short peptides suggest that they may influence various biochemical pathways by interacting with other molecules and forming larger structures .

Pharmacokinetics

The fmoc group’s hydrophobicity and aromaticity may influence these properties by affecting the compound’s solubility and interactions with other molecules .

Result of Action

The molecular and cellular effects of Fmoc-L-2Ated-OH’s action are primarily related to its ability to self-assemble and form larger structures. These structures can have various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutic applications, and antibiotic properties .

Action Environment

The action of Fmoc-L-2Ated-OH can be influenced by various environmental factors. For instance, the presence of water can affect the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . Furthermore, the reaction proved to be chemoselective in the presence of ambident nucleophiles .

Safety and Hazards

Direcciones Futuras

Fmoc-modified amino acids and short peptides have shown distinct potential for applications due to their inherent hydrophobicity and aromaticity. They possess eminent self-assembly features and are being extensively studied for their potential in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGHFZFNWWDVLX-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.